Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
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Overview
Description
Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7ClFNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chloro and fluoro substituent on the quinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-6-fluoroquinoline-3-carbaldehyde with methanol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under reflux conditions to yield the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: 2-chloro-6-fluoroquinoline-3-carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-6-fluoroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 2-chloro-3-carboxylatequinoline: Lacks the fluoro substituent.
Methyl 6-fluoro-3-carboxylatequinoline: Lacks the chloro substituent.
Methyl 2,6-dichloro-3-carboxylatequinoline: Contains an additional chloro substituent.
Uniqueness: Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the quinoline ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-chloro-6-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)8-5-6-4-7(13)2-3-9(6)14-10(8)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMHDUGIYGJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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